molecular formula C15H18F3N3O2 B2713652 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1197512-43-8

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide

Cat. No.: B2713652
CAS No.: 1197512-43-8
M. Wt: 329.323
InChI Key: GHAXBURTPJKBKC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is a synthetic organic compound that features a cyano group, a trifluoromethoxyphenyl group, and an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the trifluoromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the aminoacetamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction kinetics.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(methoxy)phenyl]amino}acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(trifluoromethoxy)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c1-10(2)14(3,9-19)21-13(22)8-20-11-4-6-12(7-5-11)23-15(16,17)18/h4-7,10,20H,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAXBURTPJKBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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